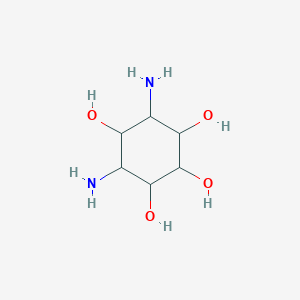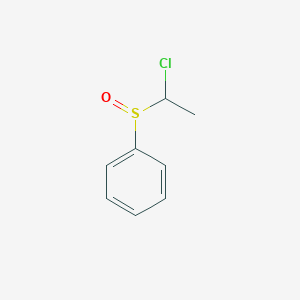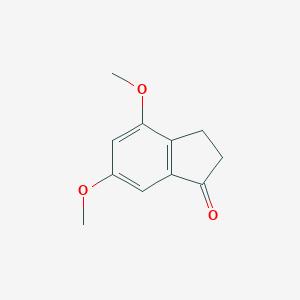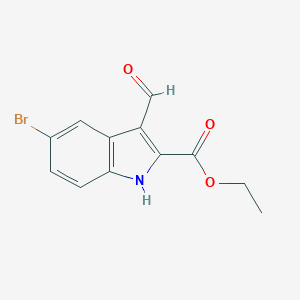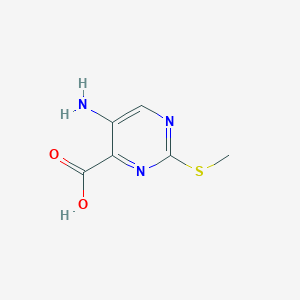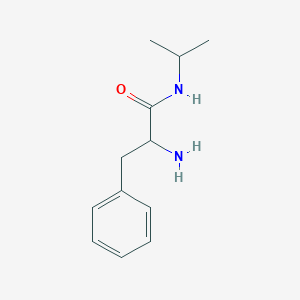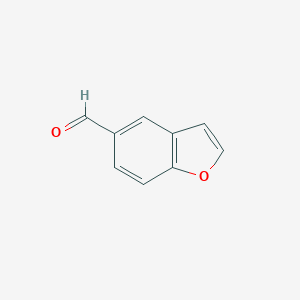
6-Amino-3,3-dimethylindolin-2-one
Overview
Description
6-Amino-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H12N2O. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities. This compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one structure.
Mechanism of Action
Target of Action
Indolin-2-one derivatives have been found to exhibit anti-inflammatory activity .
Mode of Action
It’s worth noting that certain 3-substituted-indolin-2-one derivatives have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (tnf)-α and interleukin (il)-6 in a concentration-dependent manner .
Biochemical Pathways
It has been reported that certain 3-substituted-indolin-2-one derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Certain 3-substituted-indolin-2-one derivatives have shown to inhibit the nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-3,3-dimethylindolin-2-one involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. This reduction can be achieved using palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in ethyl acetate at 70°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group in 3,3-dimethyl-6-nitroindolin-2-one can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Palladium on activated carbon and hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: Oxidized indolin-2-one derivatives.
Scientific Research Applications
6-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-5-nitroindolin-2-one
- 3,3-Dimethyl-6-nitroindolin-2-one
- 5-Bromo-3,3-dimethylindolin-2-one
Uniqueness
6-Amino-3,3-dimethylindolin-2-one is unique due to the presence of an amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVYFPBLDOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544514 | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-65-4 | |
| Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

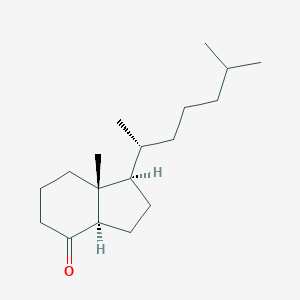
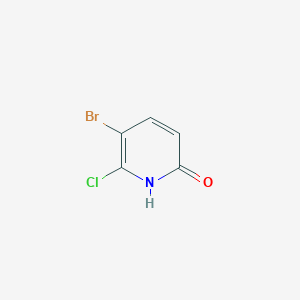
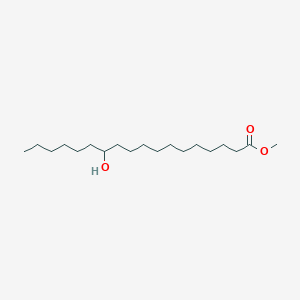

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
